1,1,1,3,3,3-HEXAFLUORO-2-(1,3-THIAZOL-2-YL)PROPAN-2-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

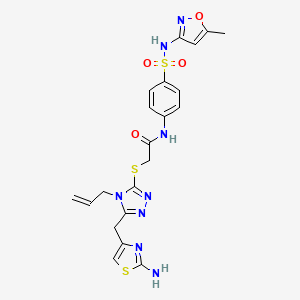

1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol is a fluorinated compound known for its unique chemical properties. It is widely used in various scientific and industrial applications due to its high ionizing power and polarity. This compound is particularly valuable in solution-phase peptide chemistry and Friedel–Crafts-type reactions .

作用機序

Target of action

Compounds containing a thiazole ring, like “1,1,1,3,3,3-HEXAFLUORO-2-(1,3-THIAZOL-2-YL)PROPAN-2-OL”, are often associated with a wide range of biological activities, including antibacterial, antifungal, antiprotozoal, and antitumor effects . The exact target would depend on the specific biological activity of the compound.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors like its chemical structure and the organism’s physiology. The compound’s hexafluoroisopropanol group could potentially influence its solubility and distribution .

生化学分析

Biochemical Properties

This compound facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . Moreover, 1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol clusters catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .

Cellular Effects

It is known that this compound is generally used to denature the native state of proteins, and it also stabilizes the a-helical conformation in unfolded peptides and proteins like ß-lactoglobulin and melittin .

Molecular Mechanism

It is known to facilitate Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . This suggests that it may interact with biomolecules in a way that enhances their reactivity.

Temporal Effects in Laboratory Settings

It is known that this compound is a solution-phase peptide chemistry solvent , suggesting that it may have a role in facilitating biochemical reactions over time.

Dosage Effects in Animal Models

It is known that this compound has very low acute toxicity, hence its use as a precursor to anesthetics .

Metabolic Pathways

It is known that it is both the precursor and the chief metabolite of the inhalation anesthetic sevoflurane .

準備方法

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol typically involves the reaction of hydrogen fluoride with isopropanol . This method is efficient and widely used in industrial settings. The reaction conditions usually require careful handling of hydrogen fluoride due to its corrosive nature.

化学反応の分析

1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

科学的研究の応用

1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol is used in various scientific research applications:

類似化合物との比較

1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol is unique due to its combination of high ionizing power and polarity. Similar compounds include:

1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use in peptide chemistry and Friedel–Crafts-type reactions.

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in similar applications but with different reactivity and properties.

特性

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F6NOS/c7-5(8,9)4(14,6(10,11)12)3-13-1-2-15-3/h1-2,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNPVQDQULAPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(C(F)(F)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F6NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2607773.png)

![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2607774.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2607775.png)

![N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2607777.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2607778.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(naphthalen-2-ylamino)acrylonitrile](/img/structure/B2607779.png)

![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2607784.png)

![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2607785.png)

![(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride](/img/structure/B2607795.png)